Hsp90-IN-17
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Overview
Description
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncogenic proteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Preparation Methods
The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hsp90-IN-17 has been extensively studied for its potential applications in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90 and disrupting its function. Additionally, this compound has been investigated for its potential use in combination therapy with other anticancer agents to enhance therapeutic outcomes. Beyond cancer, heat shock protein 90 inhibitors like this compound are being explored for their roles in treating neurodegenerative diseases, inflammation, and infectious diseases .
Mechanism of Action
Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Hsp90-IN-17 is one of several heat shock protein 90 inhibitors that have been developed for therapeutic purposes. Similar compounds include geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol. Compared to these compounds, this compound has shown improved potency and selectivity for heat shock protein 90, as well as better pharmacokinetic properties. The unique structural features of this compound contribute to its enhanced efficacy and reduced toxicity in preclinical studies .
Biological Activity
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in stabilizing and folding various client proteins, including many involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant research findings.
Overview of Hsp90 and Its Role in Cancer
Hsp90 is essential for the proper folding and stabilization of over 200 client proteins, many of which are involved in signaling pathways that promote cancer cell survival and proliferation. Elevated levels of Hsp90 are commonly observed in various cancers, making it a promising target for therapeutic intervention . Inhibition of Hsp90 leads to the degradation of these client proteins through proteasomal pathways, resulting in reduced tumor growth and increased apoptosis in cancer cells .
Hsp90 inhibitors like this compound function primarily by binding to the ATP-binding site of Hsp90, thereby blocking its chaperone activity. This inhibition disrupts the stability of client oncoproteins, leading to their degradation and subsequent induction of apoptosis in cancer cells. The mechanism can be summarized as follows:
- Binding : this compound competes with ATP for binding to the Hsp90 ATPase domain.
- Inhibition : This competition inhibits the intrinsic ATPase activity of Hsp90.
- Degradation : The inhibition results in the destabilization and degradation of client proteins.
- Induction of Apoptosis : The loss of these oncoproteins triggers apoptotic pathways within the cancer cells .
In Vitro Studies
Several studies have evaluated the effects of this compound on various cancer cell lines:
- Cell Viability : In vitro assays demonstrated that treatment with this compound significantly reduces cell viability across multiple cancer types, including gallbladder cancer (GBC). For instance, a study showed a reduction in cell viability by over 50% at concentrations as low as 12 µM after 24 hours of treatment .
- Cell Migration : The compound also inhibited cell migration, which is crucial for metastasis. In GBC cell lines, relative migration rates dropped significantly after treatment with this compound compared to untreated controls .
- Protein Expression : Western blot analyses revealed that treatment with this compound led to decreased levels of several key oncoproteins such as EGFR, AKT, and Cyclin D1. Conversely, an increase in HSP70 levels was observed, indicating a compensatory response to Hsp90 inhibition .
In Vivo Studies
In vivo experiments further confirmed the efficacy of this compound:
- Tumor Growth Reduction : In animal models, treatment with this compound resulted in a significant reduction in tumor size—up to 69.6% compared to control groups—demonstrating its potential as an effective anti-cancer agent .
- Histological Analysis : Immunohistochemical staining showed high expression levels of HSP90 in tumor tissues, correlating with treatment response and suggesting that tumors with higher baseline levels may be more susceptible to Hsp90 inhibition .
Comparative Analysis with Other Hsp90 Inhibitors
Compound | Mechanism | Efficacy | Clinical Trials Status |
---|---|---|---|
This compound | ATP-binding site inhibitor | High (preclinical) | Ongoing |
17-AAG | Competes with ATP | Moderate | Phase II |
17-DMAG | Improved solubility and efficacy | High | Limited trials |
Case Studies
- Gallbladder Cancer : A study highlighted the use of Hsp90 inhibitors like this compound showing promising results in reducing tumor size and inducing apoptosis in gallbladder cancer models .
- Gastric Cancer : Another case study demonstrated that similar inhibitors could promote reactive oxygen species (ROS) generation leading to enhanced cytotoxicity against gastric cancer cells .
Properties
Molecular Formula |
C21H20N4O7 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |
InChI Key |
WPCKTHWXJWRNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.